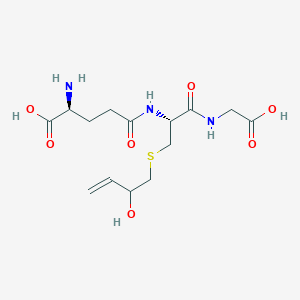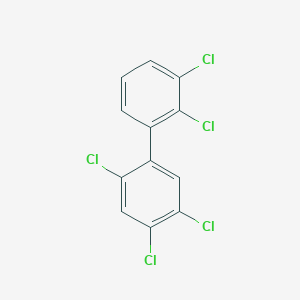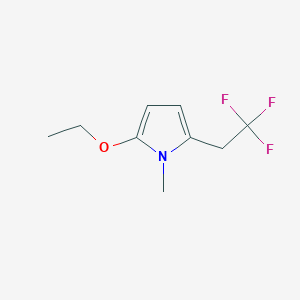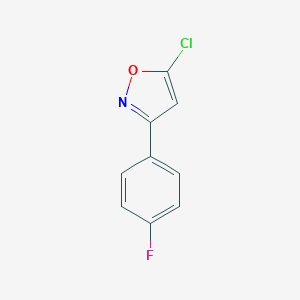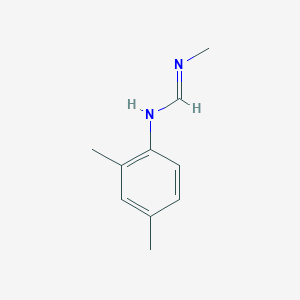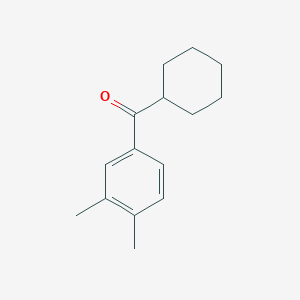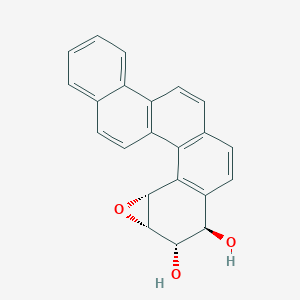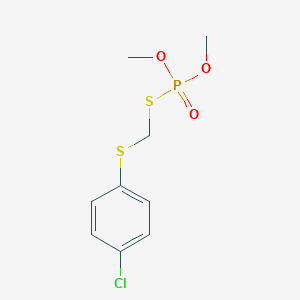
Endosulfan lactone
Overview
Description
Endosulfan lactone belongs to the class of organic compounds known as gamma butyrolactones . It is a metabolite obtained from the biological oxidation of the insecticide endosulfan by action of the microorganisms present in the soil .
Synthesis Analysis
Endosulfan lactone is a metabolite obtained from the biological oxidation of the insecticide endosulfan . The removal efficiency of endosulfan and formation of its metabolites were investigated using Ag/TiO2/Fe3O4 photocatalyst under visible and UV-A light .Molecular Structure Analysis
Endosulfan lactone contains total 23 bond(s); 19 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 3 five-membered ring(s), 1 six-membered ring(s), 1 eight-membered ring(s), 1 nine-membered ring(s), and 1 ester(s) (aliphatic) .Chemical Reactions Analysis
The formation of endosulfan sulfate was through microbial transformation, while hydrolysis is dominant at alkaline pH . The metabolite formations of endosulfan (endosulfan sulfate, ether, and lactone) remained below 7% in all experiments on a concentration basis .Physical And Chemical Properties Analysis
Endosulfan is a broad-spectrum organochlorine pesticide, characterized by the cyclic structure, presence of chlorine atoms, high toxicity, and low aqueous solubility . The extraction of endosulfan lactone in solid substrate using acetonitrile was more efficient than that used with ethyl acetate .Scientific Research Applications
Soil Contaminant Detection
Endosulfan lactone is a metabolite obtained from the biological oxidation of the insecticide endosulfan by action of the microorganisms present in the soil . This metabolite is more toxic and persistent than the parent compound . Therefore, it is extremely important to be able to determine the presence of this metabolite in the soil . The extraction of endosulfan lactone in solid substrate using acetonitrile was found to be more efficient than that used with ethyl acetate .
Bioremediation
Endosulfan lactone is a by-product of the organochloride pesticide endosulfan . A sustainable method of Endosulfan lactone removal is the introduction of Eisenia fetida earthworm . The evidence found in a study suggests that Endosulfan lactone removal in a non-sterile solid substrate is higher when a vermicomposting is present and that the influence of microorganisms from the solid substrate with the earthworm, increases removal .
Photocatalysis Process
Endosulfan lactone is also used in the study of photocatalysis processes . Photocatalysis is a process in which light energy is used to speed up a reaction. The study of endosulfan lactone in this context can help in understanding the degradation of this compound under different environmental conditions .
Population Studies of Cultivable Microorganisms
Endosulfan lactone can affect the populations of cultivable microorganisms in the soil . Studying the effects of this compound on microorganisms can provide insights into its environmental impact and potential risks .
Mechanism of Action
Target of Action
Endosulfan lactone primarily targets the GABA-gated chloride channels and the Ca2+, Mg2+ ATPase enzymes . These enzymes play a crucial role in the transfer of nerve impulses .
Mode of Action
Endosulfan lactone acts as an antagonist to the GABA-gated chloride channels and inhibits the Ca2+, Mg2+ ATPase enzymes . This interaction disrupts the normal functioning of these targets, leading to changes in the nerve impulse transmission .
Biochemical Pathways
Endosulfan lactone is a metabolite obtained from the biological oxidation of the insecticide endosulfan by action of the microorganisms present in the soil . The most common product of its degradation is endosulfan sulfate . The degradation pathways of endosulfan lactone involve the production of reactive oxygen species (ROS), which can induce DNA damage .
Pharmacokinetics
Endosulfan lactone and its metabolites can be determined in human serum using gas chromatography-tandem mass spectrometry (GC-MS-MS) .
Result of Action
Endosulfan lactone has been shown to induce DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . It also reduces fertility levels in male animals . In addition, it can cause mitochondrial dysfunction, induction of oxidative stress, and modulation of stress-responsive signal transduction pathways .
Action Environment
The degradation and action of endosulfan lactone are influenced by various environmental factors such as temperature, pH, soil texture, organic matter content, moisture, and redox potential . These factors affect the stability of the compound and the growth of microorganisms that contribute to its degradation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl6O2/c10-4-5(11)8(13)3-2(1-17-6(3)16)7(4,12)9(8,14)15/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUKJJMBQBRFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052707 | |
| Record name | Endosulfan lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Endosulfan lactone | |
CAS RN |
3868-61-9 | |
| Record name | Endosulfan lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3868-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Endosulfan lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endosulfan lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



